(r)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate
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Overview
Description
®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is a complex organic compound often used in synthetic organic chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed to protect amine functionalities during chemical reactions. This compound is particularly significant in the synthesis of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Ester: The protected amino acid is then esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound often utilizes flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its Boc-protected amino group allows for selective deprotection and subsequent reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. Its structure allows for the investigation of peptide bond formation and cleavage.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate involves its ability to protect amine groups during chemical reactions. The Boc group can be selectively removed under acidic conditions, allowing for subsequent functionalization of the amine. The dimethylamino group can participate in nucleophilic substitution reactions, further expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Lacks the dimethylamino group, making it less versatile in substitution reactions.
®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(methylamino)-5-oxopentanoate: Contains a methylamino group instead of a dimethylamino group, affecting its reactivity and stability.
Uniqueness
The presence of both the Boc-protected amino group and the dimethylamino group in ®-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate makes it uniquely versatile for a wide range of synthetic applications. Its ability to undergo selective deprotection and substitution reactions enhances its utility in complex organic synthesis .
Properties
IUPAC Name |
benzyl (2R)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAXRJKHHACRHI-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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